3-Dimethylphosphorylpiperidine
Description
3-Dimethylphosphorylpiperidine is a phosphorylated derivative of piperidine, characterized by a dimethylphosphoryl group (-PO(CH₃)₂) attached to the third carbon of the piperidine ring. This structural modification imparts unique electronic and steric properties, distinguishing it from other piperidine derivatives. The phosphoryl group enhances polarity, influencing solubility in both aqueous and organic media, and may modulate interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
3-dimethylphosphorylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NOP/c1-10(2,9)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABSQDBKAMTTOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylphosphorylpiperidine typically involves the reaction of piperidine with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Piperidine+Dimethylphosphoryl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Dimethylphosphorylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Phosphine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Dimethylphosphorylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Dimethylphosphorylpiperidine involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Key Observations:
- Phosphoryl vs. Amine Groups: The phosphoryl group in this compound increases molecular weight and polarity compared to 3-aminopiperidine, likely enhancing solubility in polar solvents (e.g., water or methanol) . This contrasts with the basic amine group in 3-aminopiperidine, which may favor salt formation (e.g., dihydrochloride derivatives ).
- Phenoxy vs.
Biological Activity
3-Dimethylphosphorylpiperidine is an organophosphorus compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is derived from piperidine, a six-membered heterocyclic amine. Its structure includes a dimethylphosphoryl group, which significantly influences its reactivity and biological interactions. The synthesis typically involves the reaction of piperidine with dimethylphosphoryl chloride in the presence of a base like triethylamine.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through the phosphoryl group. This interaction can lead to:
- Hydrogen Bonding : The phosphoryl group can form hydrogen bonds with biological macromolecules, which may enhance binding affinity and specificity.
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, modulating various biochemical pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against various pathogens, making it a candidate for further exploration in medicinal chemistry.
- Anticancer Potential : Preliminary investigations suggest that this compound may have anticancer properties, potentially acting through pathways involved in cell proliferation and apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of kinase activity |
Case Studies
-
Antimicrobial Study :
A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections. -
Anticancer Research :
A recent study focused on the effects of this compound on human breast cancer cell lines. Results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
